1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure that includes multiple methyl groups and a carbaldehyde functional group. This compound is part of the indene family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the alkylation of indene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where indene is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Indane: A simpler structure with fewer methyl groups and no aldehyde functionality.
1,1,4,7-Tetramethylindane: Similar structure but lacks the aldehyde group.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another methylated indene derivative with different substitution patterns.
Uniqueness
1,1,2,4,6,7-Hexamethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to its high degree of methylation and the presence of an aldehyde group.
Properties
CAS No. |
88633-03-8 |
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Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1,1,2,4,6,7-hexamethyl-2,3-dihydroindene-5-carbaldehyde |
InChI |
InChI=1S/C16H22O/c1-9-7-13-12(4)14(8-17)10(2)11(3)15(13)16(9,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
GOXASCFOPUEDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C1(C)C)C(=C(C(=C2C)C=O)C)C |
Origin of Product |
United States |
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